2-((4-Chlorobenzyl)oxy)-N'-(3-methoxybenzylidene)benzohydrazide
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Overview
Description
2-((4-Chlorobenzyl)oxy)-N’-(3-methoxybenzylidene)benzohydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorobenzyl group, a methoxybenzylidene group, and a benzohydrazide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)oxy)-N’-(3-methoxybenzylidene)benzohydrazide typically involves the reaction of 4-chlorobenzyl alcohol with 3-methoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate 4-chlorobenzylidene-3-methoxybenzylidene. This intermediate is then reacted with benzohydrazide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorobenzyl)oxy)-N’-(3-methoxybenzylidene)benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
2-((4-Chlorobenzyl)oxy)-N’-(3-methoxybenzylidene)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Chlorobenzyl)oxy)-N’-(3-methoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-((4-Chlorobenzyl)oxy)phenyl)-2-propenoic acid
- 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
- 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
2-((4-Chlorobenzyl)oxy)-N’-(3-methoxybenzylidene)benzohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
347410-29-1 |
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Molecular Formula |
C22H19ClN2O3 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H19ClN2O3/c1-27-19-6-4-5-17(13-19)14-24-25-22(26)20-7-2-3-8-21(20)28-15-16-9-11-18(23)12-10-16/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
InChI Key |
KQABSDKXUYLJNR-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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